A Comprehensive Technical Guide to Trimellitic Acid Tri-n-butyl Ester: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to Trimellitic Acid Tri-n-butyl Ester: Properties, Synthesis, and Applications
Abstract
Trimellitic acid tri-n-butyl ester, also known as tributyl trimellitate (TBT), is a significant member of the trimellitate ester family, valued for its performance as a specialty plasticizer and chemical intermediate. Characterized by its high thermal stability, low volatility, and excellent compatibility with various polymers, TBT serves as a critical component in applications demanding permanence and durability. This technical guide provides an in-depth exploration of its molecular structure, core physicochemical properties, detailed synthesis protocols, and analytical characterization methods. It is intended for researchers, chemists, and professionals in drug development and material science who require a comprehensive understanding of this versatile compound.
Introduction: Positioning Tributyl Trimellitate in the Plasticizer Landscape
The performance of polymeric materials is intrinsically linked to the additives used to modify their properties. Among these, plasticizers are essential for imparting flexibility, processability, and durability to otherwise rigid polymers like polyvinyl chloride (PVC). While phthalate esters have historically dominated the market, concerns regarding their migration and potential health impacts have driven the adoption of alternative, higher-performance plasticizers.
Trimellitate esters represent a class of premium plasticizers distinguished by their superior thermal stability and low volatility compared to many standard phthalates. These characteristics arise from their higher molecular weight and unique aromatic structure. Within this family, compounds like Trioctyl Trimellitate (TOTM) are well-established for high-temperature applications such as automotive interiors and wire insulation.[1][2][3] Trimellitic acid tri-n-butyl ester (TBT) occupies a specific niche within this class. With its C4 ester chains, it offers a distinct balance of plasticizing efficiency, moderate-temperature permanence, and flexibility, making it a subject of significant interest for specialized applications in biomedicine, coatings, and advanced polymers.[4][] This document serves as a foundational guide to its synthesis, properties, and technical considerations.
Molecular Structure and Identification
The chemical identity and structure of a compound are fundamental to understanding its behavior and function. TBT is an achiral molecule built upon a central benzene ring functionalized with three carboxylate groups at the 1, 2, and 4 positions, each esterified with an n-butanol chain.[6] This arrangement dictates its physical properties, including its liquidity at room temperature and its efficacy as a plasticizer.
Key Identifiers:
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IUPAC Name: Tributyl benzene-1,2,4-tricarboxylate[][7]
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Molecular Weight: 378.46 g/mol [][6]
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SMILES: CCCCOC(=O)c1ccc(c(c1)C(=O)OCCCC)C(=O)OCCCC[][6]
Caption: Molecular structure of Trimellitic acid tri-n-butyl ester.
Physicochemical Properties: A Quantitative Overview
The utility of TBT in various applications is directly governed by its physical and chemical properties. Its profile as a colorless, viscous liquid with low volatility is central to its performance as a permanent plasticizer.
| Property | Value | Significance & Expert Commentary |
| Appearance | Colorless to light yellow, clear liquid[4][] | Indicates high purity. A yellow tint may suggest minor impurities or degradation from exposure to heat or air. |
| CAS Number | 1726-23-4[4][8] | The universally recognized identifier for this specific chemical substance. |
| Molecular Formula | C₂₁H₃₀O₆[4][][6] | Defines the elemental composition and is the basis for its molecular weight. |
| Molecular Weight | 378.46 g/mol [][6] | This moderate molecular weight contributes to its low volatility compared to smaller plasticizers like dibutyl phthalate (DBP), enhancing its permanence in polymer matrices. |
| Density | 1.06 - 1.076 g/cm³[4][] | Important for formulation calculations and material blending. Its density is slightly higher than water. |
| Boiling Point | ~451.6 °C at 760 mmHg[4][] | The high boiling point is a direct indicator of its low volatility and thermal stability, making it suitable for processing at elevated temperatures. |
| Flash Point | ~192.8 °C[4] | A critical safety parameter indicating the temperature at which it can form an ignitable mixture with air. This relatively high value suggests a low fire hazard under normal handling conditions. |
| Vapor Pressure | 2.39 x 10⁻⁸ mmHg at 25 °C[4] | Extremely low, confirming its minimal tendency to evaporate. This is crucial for applications requiring long-term stability and minimal plasticizer loss, such as in medical devices or automotive interiors. |
| Refractive Index | 1.49 - 1.499[4][] | A useful parameter for quality control and purity verification during and after synthesis. |
| Water Solubility | Practically insoluble[2] | Its hydrophobic nature ensures high resistance to extraction by water or aqueous solutions, a desirable trait for materials used in humid environments or in contact with fluids. |
Synthesis of Trimellitic Acid Tri-n-butyl Ester
The most common and industrially viable route to synthesizing TBT is the direct esterification of trimellitic anhydride (TMA) with n-butanol. The reaction is equilibrium-limited, and therefore, its successful execution hinges on the continuous removal of the water byproduct to drive the reaction to completion.
Caption: General workflow for the synthesis of Trimellitic acid tri-n-butyl ester.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Equipment:
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Reactants: Trimellitic anhydride (TMA), n-butanol (reagent grade, molar excess of 3:1 to TMA), tetra-n-butyl titanate catalyst.
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Neutralizing Agent: 5% aqueous sodium bicarbonate solution.
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Drying Agent: Anhydrous magnesium sulfate.
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Apparatus: 1 L three-neck round-bottom flask, heating mantle with magnetic stirrer, thermocouple, Dean-Stark trap, condenser, nitrogen inlet, and a vacuum distillation setup.
Step-by-Step Procedure:
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Reactor Setup: Assemble the flask with the stirrer, thermocouple, and Dean-Stark trap fitted with a condenser. Ensure a nitrogen line is connected to provide an inert atmosphere.
-
Causality: An inert nitrogen atmosphere is crucial to prevent oxidation of the reactants at high temperatures, which can lead to colored byproducts and compromise product quality.[10]
-
-
Charging Reactants: Charge the flask with trimellitic anhydride and n-butanol (e.g., 1.0 mole of TMA to 3.3 moles of n-butanol). Begin stirring to dissolve the anhydride.
-
Catalyst Addition: Once the TMA has dissolved, add the titanate catalyst (typically 0.1-0.5% by weight of the reactants).[10][13]
-
Esterification Reaction: Heat the mixture to a gentle reflux, targeting a reaction temperature of approximately 190-220 °C.[10] Water will begin to co-distill with n-butanol and collect in the Dean-Stark trap.
-
Causality: The continuous removal of water is the single most important step for driving the reaction to completion. According to Le Châtelier's principle, removing a product forces the equilibrium to shift to the right, favoring ester formation.
-
-
Monitoring Completion: Monitor the reaction by observing the volume of water collected. The reaction is considered complete when water ceases to collect in the trap (theoretical amount for 1 mole of TMA is 2 moles, or ~36 mL, of water).
-
Dealcoholization: Once the reaction is complete, cool the mixture to ~120 °C. Reconfigure the apparatus for vacuum distillation and apply a vacuum to distill off the excess n-butanol.
-
Causality: Removing the excess alcohol is necessary for purification and ensures the final product meets specifications for residual volatiles.
-
-
Neutralization and Washing: Cool the crude product to below 90 °C. Wash the product with the 5% sodium bicarbonate solution to neutralize any residual acid catalyst and unreacted carboxylic acid groups. Follow with several washes with deionized water until the aqueous layer is neutral.
-
Causality: Neutralization is a critical quality control step. A high residual acid value in the final product can degrade polymers and is undesirable in most applications.[13]
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent and any solid catalyst residues. The result is the purified Trimellitic acid tri-n-butyl ester.
Analytical Characterization and Quality Control
Verifying the identity and purity of the synthesized TBT is essential. A combination of spectroscopic and classical chemical methods provides a self-validating system for quality assurance.
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¹H NMR Spectroscopy: Provides definitive structural confirmation. The spectrum should show characteristic peaks for the aromatic protons, the α-methylene protons of the butyl chains adjacent to the ester oxygen (triplets around 4.3 ppm), the intermediate methylene groups, and the terminal methyl groups (triplets around 0.9 ppm).[14]
-
Infrared (IR) Spectroscopy: Key for identifying functional groups. A strong absorbance band around 1720-1740 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group. The absence of a broad hydroxyl (-OH) band from carboxylic acid indicates a complete reaction.
-
Gas Chromatography (GC): An effective method for determining purity. A single major peak should be observed, with purity typically exceeding 99%.
-
Acid Value Titration: This is a critical QC test. A low acid value (typically <0.1 mg KOH/g) confirms that the product has been effectively neutralized and that the esterification reaction has gone to completion.[13]
Applications and Performance Insights
TBT's primary function is as a plasticizer, where its molecular structure imparts a valuable set of performance characteristics.
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Polymer Plasticization: It is an effective plasticizer for PVC, cellulose nitrate, and other polymers, enhancing flexibility and workability.[4] Its low volatility ensures it remains within the polymer matrix during processing and end-use, a property known as "permanence."
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Biomedical and Pharmaceutical Uses: The use of trimellitates in medical devices like IV tubing and blood bags is well-documented for higher analogues like TOTM due to their low migration rates.[1][15] TBT is also noted for its role in formulating medical equipment and pharmaceuticals, where its purity and low volatility are advantageous.[]
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Structure-Performance Relationship: Compared to TOTM (tri-2-ethylhexyl trimellitate), TBT has a lower molecular weight and linear alkyl chains. This generally translates to better low-temperature flexibility but higher volatility and lower resistance to extraction by oils than TOTM. Its performance profile makes it an excellent choice for applications that require a balance of permanence and flexibility without the extreme high-heat resistance of larger trimellitates.
Safety and Handling
While some safety data sheets classify Trimellitic acid tri-n-butyl ester as not hazardous, it is imperative to handle the chemical with care in accordance with good laboratory and industrial practices.[16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[16]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any mists or vapors, especially when heated.
-
Storage: Store in tightly sealed containers in a cool, dry place away from direct sunlight and sources of ignition.[17]
-
Toxicology: Higher molecular weight trimellitates are generally considered to have a low order of toxicity, with low dermal absorption.[18] However, specific toxicological data for TBT should be consulted from the supplier's Safety Data Sheet (SDS), as some sources indicate potential for skin and eye irritation.[19][20]
Conclusion
Trimellitic acid tri-n-butyl ester is a high-performance chemical that offers a compelling combination of thermal stability, low volatility, and plasticizing efficiency. Its synthesis via direct esterification is a robust and scalable process, yielding a high-purity product verifiable through standard analytical techniques. For researchers and developers, TBT represents a valuable tool for creating advanced polymers and formulations where permanence and durability are paramount. Its distinct properties position it as a critical component in fields ranging from material science to pharmaceuticals, bridging the gap between common phthalates and extreme high-performance trimellitates.
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